1-Fluoro-2-isothiocyanato-4-methylbenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-fluoro-2-isothiocyanato-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNS/c1-6-2-3-7(9)8(4-6)10-5-11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRTIOORZVIMCBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374611 | |
| Record name | 1-fluoro-2-isothiocyanato-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832113-98-1 | |
| Record name | 1-fluoro-2-isothiocyanato-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 832113-98-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategies
Precursor Synthesis and Aromatic Functionalization
Fluorination of Methylbenzene Derivatives
The introduction of a fluorine atom onto an aromatic ring can be achieved through several established methods. A common strategy involves the diazotization of an amino group, followed by a fluorination reaction. For the synthesis of 3-fluoro-4-methylaniline (B1361354), a plausible starting material is 4-methyl-2-nitroaniline (B134579).
The synthesis commences with the diazotization of 4-methyl-2-nitroaniline in the presence of a nitrite (B80452) source, such as sodium nitrite, and a strong acid like hydrochloric acid, to form the corresponding diazonium salt. This intermediate is then subjected to a fluorination reaction. The Balz-Schiemann reaction is a classic and reliable method for this transformation, where the diazonium salt is treated with fluoroboric acid (HBF₄) to precipitate the diazonium tetrafluoroborate (B81430) salt. nih.govtandfonline.com Subsequent thermal decomposition of this salt yields the desired fluoroaromatic compound, in this case, 1-fluoro-2-nitro-4-methylbenzene, with the liberation of nitrogen gas and boron trifluoride. nih.govtandfonline.com
Alternatively, the Sandmeyer reaction offers another route to aryl fluorides from diazonium salts, although it is more commonly associated with the introduction of other halogens. beilstein-journals.orgtandfonline.com Recent advancements have explored copper-mediated fluoro-deamination reactions that function under milder conditions. rsc.org
Once 1-fluoro-2-nitro-4-methylbenzene is obtained, the nitro group is reduced to an amine to yield the key precursor, 3-fluoro-4-methylaniline. This reduction can be effectively carried out using various reducing agents, such as iron powder in the presence of an acid (e.g., acetic acid or hydrochloric acid), tin(II) chloride, or through catalytic hydrogenation.
A summary of a potential synthetic route to the precursor is presented in Table 1.
Table 1: Plausible Synthetic Route for 3-Fluoro-4-methylaniline
| Step | Starting Material | Reagents and Conditions | Intermediate/Product |
|---|---|---|---|
| 1. Diazotization | 4-Methyl-2-nitroaniline | NaNO₂, aq. HCl, 0-5 °C | 4-Methyl-2-nitrobenzenediazonium chloride |
| 2. Fluorination (Balz-Schiemann) | 4-Methyl-2-nitrobenzenediazonium chloride | HBF₄, followed by thermal decomposition | 1-Fluoro-2-nitro-4-methylbenzene |
| 3. Reduction | 1-Fluoro-2-nitro-4-methylbenzene | Fe/HCl or H₂/Pd-C | 3-Fluoro-4-methylaniline |
Introduction of the Isothiocyanate Moiety
With the precursor, 3-fluoro-4-methylaniline, in hand, the next critical step is the introduction of the isothiocyanate (-N=C=S) group. Several methodologies exist for this transformation, ranging from traditional approaches to more modern, efficient protocols.
Traditional Conversion from Amines (e.g., thiophosgene-based methods)
The most conventional and widely used method for the synthesis of isothiocyanates from primary amines involves the use of thiophosgene (B130339) (CSCl₂). wikipedia.orgmoltuslab.com This highly reactive electrophile readily reacts with the nucleophilic amino group of 3-fluoro-4-methylaniline. The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or calcium carbonate, to neutralize the hydrogen chloride byproduct. The reaction is generally performed in an inert solvent like dichloromethane (B109758) or chloroform (B151607) at low temperatures to control the reactivity of thiophosgene. researchgate.net Despite its efficiency, the high toxicity and moisture sensitivity of thiophosgene necessitate careful handling and have prompted the development of alternative reagents. moltuslab.com
Oxidative Desulfurization Protocols (e.g., using persulfate, iodine, DMT/NMM/TsO⁻ reagents)
To circumvent the use of toxic thiophosgene, methods based on the oxidative desulfurization of in situ generated dithiocarbamates have gained prominence. In this two-step, often one-pot, procedure, the primary amine (3-fluoro-4-methylaniline) is first treated with carbon disulfide (CS₂) in the presence of a base (e.g., triethylamine, potassium carbonate) to form a dithiocarbamate (B8719985) salt intermediate. beilstein-journals.orgtandfonline.com This intermediate is then treated with a desulfurizing agent to yield the isothiocyanate.
A variety of oxidizing agents have been employed for this purpose:
Persulfate: Sodium persulfate (Na₂S₂O₈) is an inexpensive, stable, and environmentally benign reagent that can efficiently mediate the desulfurization in aqueous conditions. rsc.org
Iodine: Molecular iodine (I₂) serves as a mild and effective desulfurizing agent, often used in a biphasic water/organic solvent system with a base like sodium bicarbonate.
DMT/NMM/TsO⁻: 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate is a more specialized reagent that has been shown to be effective for the synthesis of a wide range of isothiocyanates.
Microwave-Assisted Synthetic Routes
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, and the synthesis of isothiocyanates is no exception. nih.govtandfonline.comresearchgate.net Microwave-assisted synthesis can significantly reduce reaction times, often from hours to minutes, and can lead to improved yields. nih.govtandfonline.com Both thiophosgene-based methods and oxidative desulfurization protocols can be adapted for microwave synthesis. For instance, the reaction of amines with carbon disulfide to form dithiocarbamates and their subsequent conversion to isothiocyanates can be efficiently carried out in a microwave reactor. nih.govresearchgate.net
One-Pot versus Multi-Step Synthesis Considerations
The conversion of 3-fluoro-4-methylaniline to 1-fluoro-2-isothiocyanato-4-methylbenzene can be performed as either a multi-step or a one-pot process, particularly for the non-thiophosgene routes.
One-Pot Synthesis: One-pot procedures, where the dithiocarbamate is generated in situ and immediately converted to the isothiocyanate without isolation, are generally preferred for their operational simplicity and efficiency. beilstein-journals.orgtandfonline.comciac.jl.cn These methods reduce solvent waste and purification steps, making them more environmentally friendly and cost-effective. beilstein-journals.orgtandfonline.com The choice between these approaches often depends on the desired purity of the final product and the scale of the reaction.
A comparative summary of methods for introducing the isothiocyanate moiety is provided in Table 2.
Table 2: Comparison of Methods for the Synthesis of this compound
| Method | Reagents | Advantages | Disadvantages |
|---|---|---|---|
| Thiophosgene-based | Thiophosgene, base (e.g., Et₃N) | High yields, well-established | High toxicity of thiophosgene, requires anhydrous conditions |
| Oxidative Desulfurization (Persulfate) | CS₂, base, Na₂S₂O₈ | Green reagent, can be run in water | May require optimization for specific substrates |
| Oxidative Desulfurization (Iodine) | CS₂, base, I₂ | Mild conditions, readily available reagents | Stoichiometric use of iodine |
| Microwave-Assisted | Amine, CS₂, desulfurizing agent | Rapid reaction times, often higher yields | Requires specialized microwave equipment |
| One-Pot Synthesis | Amine, CS₂, base, desulfurizing agent | High efficiency, reduced waste | Potential for side reactions, may require careful optimization |
Regioselectivity in Aryl Isothiocyanate Formation
The regioselectivity in the synthesis of aryl isothiocyanates, including this compound, is fundamentally dictated by the substitution pattern of the starting materials. The final arrangement of the fluoro, isothiocyanato, and methyl groups on the benzene (B151609) ring is typically established during the synthesis of the amine precursor, 1-fluoro-2-amino-4-methylbenzene.
The synthesis often begins with a substituted benzene ring, and the regiochemical outcome of subsequent reactions is governed by the directing effects of the existing substituents. For instance, in a synthetic route starting from 4-fluorotoluene, the introduction of a nitro group (a precursor to the amine) via electrophilic nitration would be directed by both the methyl and fluoro groups. The methyl group is an activating, ortho-, para-director, while the fluorine atom is a deactivating, ortho-, para-director. The position ortho to the methyl group and meta to the fluorine is activated, leading to the formation of 1-fluoro-4-methyl-2-nitrobenzene. Subsequent reduction of the nitro group to an amine, followed by conversion to the isothiocyanate, yields the desired this compound isomer with high regioselectivity.
In other reaction types, such as those involving radical intermediates, the regioselectivity can differ. For example, studies on the gas-phase reaction of aryl radicals with isothiocyanates show that the radical attack occurs regioselectively at the C=S bond. rsc.org Similarly, iron(III)-catalyzed reactions of aryl isothiocyanates with electron-rich arenes can proceed with high regioselectivity, though this typically forms more complex benzothiazole (B30560) structures rather than simple substituted aryl isothiocyanates. nih.gov The choice of synthetic strategy is therefore crucial in controlling the specific isomer produced.
Stereochemical Aspects in Analogous Fluorinated Isothiocyanate Synthesis
While this compound is an achiral molecule due to the planar nature of the benzene ring and the linear geometry of the isothiocyanate group, stereochemical considerations are highly relevant in the synthesis of analogous fluorinated isothiocyanates that possess chiral centers.
A significant area where stereochemistry is paramount is in the synthesis of isothiocyanates derived from amino acids. rsc.org Natural and synthetic amino acids are chiral, and methods have been developed to convert them into isothiocyanates while preserving the stereochemical integrity of the α-carbon. These chiral isothiocyanates are important building blocks in medicinal chemistry. The synthetic protocols must be mild enough to avoid racemization at the stereocenter. rsc.org
Another example involves stereospecific rearrangement reactions. The conversion of fluorinated allylic alcohols into fluorinated allyl isothiocyanates can proceed through a mdpi.commdpi.com-sigmatropic rearrangement of an intermediate allyl thiocyanate (B1210189). doaj.org This type of rearrangement is stereospecific, meaning the stereochemistry of the starting material directly dictates the stereochemistry of the product. This provides a method for synthesizing chiral, fluorinated isothiocyanates with a high degree of stereochemical control. doaj.org
Furthermore, nucleophilic substitution reactions on fluoroarenes can be influenced by stereochemistry when the nucleophile itself is chiral. While the aromatic ring itself is not a stereocenter, the interaction with chiral reagents can be a factor in certain advanced synthetic applications.
Catalytic Approaches in Synthesis of Aromatic Isothiocyanates
A variety of catalytic methods have been developed to synthesize aromatic isothiocyanates efficiently, often under milder conditions and with greater functional group tolerance than traditional stoichiometric methods that use toxic reagents like thiophosgene. nih.gov These catalytic approaches can be broadly categorized based on the type of catalyst and reaction mechanism.
Metal-Based Catalysis: Transition metal catalysts are widely employed. Cobalt(II) chloride and copper(II) sulfate (B86663) are effective for the desulfurization of dithiocarbamate salts, which are common intermediates formed from primary amines and carbon disulfide. nih.gov Molybdenum and rhodium-based catalysts are used in the sulfurization of isocyanides with elemental sulfur to yield isothiocyanates. mdpi.com These methods benefit from the low cost and stability of the metal catalysts. nih.gov Copper catalysts have also been used in reactions involving difluorocarbene intermediates. mdpi.com
Organocatalysis: Non-metal, organic catalysts have gained prominence in creating more sustainable synthetic routes. Tertiary amine bases, particularly 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), can catalytically promote the conversion of isocyanides to isothiocyanates using elemental sulfur. nih.gov This approach avoids the use of toxic heavy metals. nih.gov In other specialized reactions, such as the fluoride (B91410) metathesis between fluoroarenes and benzoyl isothiocyanate, organic bases like DBU or 4-Dimethylaminopyridine (DMAP) can act as catalysts. rsc.org
Photocatalysis: Modern synthetic methods include visible-light photocatalysis. A mild and efficient method for synthesizing both aliphatic and aromatic isothiocyanates involves the reaction of primary amines with carbon disulfide using an organic dye like Rose Bengal as the photocatalyst. organic-chemistry.org
A summary of various catalytic approaches is presented below.
| Catalytic System | Precursors | Reaction Type | Advantages |
| Cobalt(II) chloride, Copper(II) sulfate | Dithiocarbamate salts | Desulfurization | Inexpensive, stable, mild conditions nih.gov |
| Molybdenum, Rhodium complexes | Isocyanides, Elemental Sulfur | Sulfurization | Good to excellent yields mdpi.com |
| Selenium, Tellurium with a base | Isocyanides, Elemental Sulfur | Sulfurization | Efficient, occurs at room temperature nih.gov |
| DBU (amine base) | Isocyanides, Elemental Sulfur | Sulfurization | Sustainable, avoids toxic metals nih.gov |
| Rose Bengal (photocatalyst) | Primary amines, Carbon disulfide | Photocatalytic Desulfurization | Mild, metal-free conditions organic-chemistry.org |
| DMAP, DBU | Fluoroarenes, Benzoyl isothiocyanate | Nucleophilic Substitution (SNAr) | Organocatalyzed rsc.org |
Reaction Mechanisms and Reactivity Profile
Mechanistic Pathways of the Isothiocyanate Functional Group
The isothiocyanate group (–N=C=S) is a heterocumulene that serves as a versatile functional group in organic synthesis. Its reactivity is characterized by the electrophilic nature of the central carbon atom, making it susceptible to attack by a wide range of nucleophiles. This electrophilicity arises from the polarization of the N=C and C=S double bonds, drawing electron density away from the carbon.
The most common reaction pathway for isothiocyanates involves the nucleophilic addition to the electrophilic carbon of the –N=C=S moiety. acs.org This reaction is fundamental to the synthesis of a variety of important chemical structures, such as thioureas and dithiocarbamates. The general mechanism involves the attack of a nucleophile on the central carbon atom, leading to the formation of a tetrahedral intermediate. This intermediate is then typically protonated to yield the final product.
A wide array of nucleophiles can participate in this reaction. For instance, primary and secondary amines react readily with isothiocyanates to form the corresponding N,N'-disubstituted or N,N',N'-trisubstituted thioureas. The reaction begins with the lone pair of the amine nitrogen attacking the isothiocyanate carbon, followed by proton transfer to the nitrogen of the isothiocyanate group.
Recent studies have also explored more complex nucleophilic additions, such as visible-light-mediated photoredox catalysis, which allows for the addition of α-aminoalkyl radicals to the electron-deficient carbon of aryl isothiocyanates to form α-amino thioamides. rsc.org In this process, an α-aminoalkyl radical, generated from a tertiary amine, adds to the isothiocyanate, and the resulting radical intermediate is subsequently reduced. rsc.org
The reactivity of the isothiocyanate carbon can be influenced by the electronic nature of the attached aryl group. Electron-withdrawing substituents on the aromatic ring can enhance the electrophilicity of the isothiocyanate carbon, potentially accelerating the rate of nucleophilic attack.
Beyond simple nucleophilic additions, the isothiocyanate group can participate in cycloaddition reactions, serving as a dipolarophile. The C=S bond, in particular, exhibits significant activity towards 1,3-dipoles. These reactions are crucial for the construction of five-membered heterocyclic rings.
One prominent example is the [3+2] cycloaddition (or 1,3-dipolar cycloaddition) between an azomethine ylid and the C=S bond of an aryl isothiocyanate. This reaction, often initiated by the thermal cleavage of an aroylaziridine, generates a 4-thiazoline ring system. The mechanism involves the concerted addition of the 1,3-dipolar azomethine ylid across the thiocarbonyl moiety of the isothiocyanate.
Isothiocyanates can also engage in other modes of cycloaddition. For example, reactions with 1,3-thiazolium-4-olates (thioisomünchnones) can proceed through a competitive domino cycloaddition-retrocycloaddition pathway. wikipedia.org Furthermore, [2+4] cycloadditions involving the C=S bond of isothiocyanates across a C₂N₂Ga metallacycle have been reported, demonstrating the versatility of this functional group in forming complex cyclic structures. acs.org The propensity for cycloaddition is influenced by factors such as the nature of the dipole and the substituents on the aryl isothiocyanate. wikipedia.org
Electronic and Steric Effects of Fluoro and Methyl Substituents on Aromatic Reactivity
The reactivity of the benzene (B151609) ring in 1-fluoro-2-isothiocyanato-4-methylbenzene is modulated by the electronic and steric properties of the fluoro, methyl, and isothiocyanato substituents. These groups influence the electron density of the aromatic system and dictate the preferred positions for both electrophilic and nucleophilic attack.
In electrophilic aromatic substitution (EAS), substituents on the benzene ring determine both the rate of reaction and the regioselectivity of the substitution. arkat-usa.org The effects of the fluoro and methyl groups are particularly well-understood.
Fluorine Substituent: The fluorine atom exerts two opposing electronic effects: a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, and an electron-donating resonance effect (+M) due to its lone pairs of electrons. nih.govacs.org The inductive effect deactivates the ring by pulling electron density away through the sigma bond, making it less nucleophilic. arkat-usa.orgnih.gov Conversely, the resonance effect donates electron density into the pi system, particularly at the ortho and para positions. nih.govresearchgate.net For fluorine, the strong -I effect generally outweighs the +M effect, resulting in net deactivation of the ring compared to benzene. acs.org However, the resonance donation is sufficient to direct incoming electrophiles to the ortho and para positions. researchgate.net Therefore, fluorine is classified as a deactivating, ortho/para-directing group. acs.org
Methyl Substituent: The methyl group is an activating group. It donates electron density to the aromatic ring primarily through an inductive effect (+I) and hyperconjugation. acs.org This increases the nucleophilicity of the ring, making it more reactive towards electrophiles than benzene. arkat-usa.org This electron donation preferentially stabilizes the carbocation intermediates formed during attack at the ortho and para positions, making the methyl group an ortho/para director. acs.org
Isothiocyanate Substituent: The isothiocyanate group is generally considered an electron-withdrawing and deactivating group, directing incoming electrophiles to the meta position.
In this compound, these directing effects are combined. The powerful activating and ortho/para-directing methyl group at position 4 strongly directs electrophiles to its ortho positions (positions 3 and 5). The deactivating, ortho/para-directing fluorine at position 1 directs towards its para position (position 4, which is occupied) and its ortho positions (positions 2 and 6). The deactivating meta-directing isothiocyanate at position 2 would direct to positions 4 and 6. The dominant influence would likely be the activating methyl group, suggesting that electrophilic attack would preferentially occur at positions 3 and 5. Steric hindrance from the adjacent isothiocyanate group might disfavor attack at position 3, potentially making position 5 the most likely site for substitution.
| Substituent | Inductive Effect | Resonance Effect | Overall Reactivity Effect | Directing Effect |
| -F (Fluoro) | -I (Withdrawing) | +M (Donating) | Deactivating | Ortho, Para |
| -CH₃ (Methyl) | +I (Donating) | Hyperconjugation | Activating | Ortho, Para |
| -NCS (Isothiocyanato) | -I (Withdrawing) | -M (Withdrawing) | Deactivating | Meta |
Nucleophilic aromatic substitution (SNAr) occurs when a strong nucleophile attacks an electron-poor aromatic ring that contains a good leaving group. The reaction is facilitated by the presence of strong electron-withdrawing groups (EWGs) ortho or para to the leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex). nih.gov
In the context of SNAr, the fluorine atom plays a dual role. Firstly, its strong electron-withdrawing inductive effect deactivates the ring for EAS but activates it for NAS by making the ring carbons more electrophilic. nih.gov Secondly, although fluoride (B91410) is a poor leaving group in SN2 reactions, it is an excellent leaving group in SNAr. This is because the rate-determining step is the initial nucleophilic attack on the ring, not the cleavage of the carbon-leaving group bond. The high electronegativity of fluorine strongly polarizes the C-F bond, making the attached carbon highly susceptible to nucleophilic attack.
The isothiocyanate group also acts as an electron-withdrawing group, further activating the ring towards nucleophilic attack. In this compound, the fluorine at position 1 could serve as a leaving group. Its departure would be facilitated by the electron-withdrawing isothiocyanate group at the ortho position (position 2), which can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. The methyl group at position 4, being electron-donating, would have a slight deactivating effect on SNAr at position 1. Therefore, the molecule is activated for nucleophilic aromatic substitution at the C1 position, with the fluorine atom acting as the leaving group.
Intramolecular Interactions and Rearrangements
The specific arrangement of substituents on the aromatic ring of this compound allows for the possibility of through-space intramolecular interactions, although strong, conventional hydrogen bonds are unlikely. The fluorine atom in organofluorine compounds is generally a poor hydrogen bond acceptor, especially when geometric constraints imposed by a rigid ring prevent optimal alignment. rsc.org However, weaker interactions, such as C–H···F or C–H···S hydrogen bonds involving the methyl group's hydrogens and the fluorine atom or the sulfur atom of the isothiocyanate group, could exist and influence the compound's conformation.
Aryl isothiocyanates can undergo certain rearrangement reactions, although they are generally stable compounds. Thermal or photochemical conditions can sometimes induce rearrangements. For instance, some thioacyl thiocyanates are known to rearrange to form the more stable thioacyl isothiocyanates. researchgate.net While not a direct rearrangement of the aryl isothiocyanate itself, this illustrates the thermodynamic preference for the isothiocyanate linkage in related systems. More complex rearrangements can be promoted by specific functionalities within the molecule. For example, the "tert-amino effect" can promote an intramolecular nucleophilic addition and subsequent ring expansion rearrangement of specifically substituted aryl isothiocyanates to form heterocyclic systems. nih.gov The Lossen rearrangement is a well-known reaction that converts hydroxamic acids into isocyanates, which are structurally related to isothiocyanates. wikipedia.org For this compound, without other reactive functional groups in close proximity, significant intramolecular rearrangements under normal conditions are not expected.
Applications in Advanced Organic Synthesis
1-Fluoro-2-isothiocyanato-4-methylbenzene as a Versatile Synthetic Building Block
The utility of this compound as a versatile building block stems from the distinct reactivity of its functional groups. The isothiocyanate (-N=C=S) group is an electrophilic handle that readily reacts with a wide range of nucleophiles. This reactivity is central to its application in constructing more complex molecular architectures.
The presence of the fluorine atom ortho to the isothiocyanate group and the methyl group in the para position influences the electronic properties of the benzene (B151609) ring. The fluorine atom, being highly electronegative, modifies the electron density of the ring, which can affect the regioselectivity of further aromatic substitution reactions. This electronic modulation is crucial for designing specific synthetic pathways.
Key reactions involving the isothiocyanate group include:
Reaction with amines: Forms substituted thiourea (B124793) derivatives.
Reaction with alcohols and phenols: Yields thiocarbamates.
Reaction with hydrazines: Produces thiosemicarbazides.
These primary reactions create a host of stable intermediates that can be further elaborated, demonstrating the compound's role as a foundational element in multi-step syntheses.
Derivatization Chemistry and Functional Group Interconversions
The chemical profile of this compound allows for extensive derivatization and a variety of functional group interconversions. The isothiocyanate moiety is the primary site for these transformations, serving as a gateway to numerous sulfur- and nitrogen-containing functionalities.
The conversion of the isothiocyanate group into a thiourea linkage by reacting with primary or secondary amines is a cornerstone of its derivatization chemistry. nih.gov This reaction is typically high-yielding and proceeds under mild conditions. The resulting N-aryl-N'-substituted thioureas are not merely stable products but are themselves versatile intermediates for further cyclization and functionalization, particularly in the synthesis of heterocyclic systems.
Table 1: Representative Derivatization Reactions
| Nucleophile | Reagent Example | Resulting Functional Group | Product Class |
|---|---|---|---|
| Primary Amine | Aniline | Thiourea | N,N'-Disubstituted Thiourea |
| Alcohol | Ethanol | Thiocarbamate | O-Ethyl Thiocarbamate |
| Hydrazine | Hydrazine Hydrate | Thiosemicarbazide | Substituted Thiosemicarbazide |
A significant application of this compound is in the synthesis of heterocycles that incorporate nitrogen, sulfur, and fluorine atoms. bohrium.com These structural motifs are prevalent in medicinal chemistry and materials science. The ortho-fluoro substitution is particularly strategic for intramolecular cyclization reactions.
One of the most prominent applications is the synthesis of benzothiazoles . Aryl isothiocyanates are key precursors for various benzothiazole (B30560) derivatives. organic-chemistry.org For instance, intramolecular cyclization of a thiourea derived from this compound can lead to the formation of a 2-aminobenzothiazole (B30445) scaffold. This transformation often involves an oxidative C-H functionalization/C-S bond formation, a modern and atom-economical approach. organic-chemistry.org
Furthermore, the versatile reactivity of the isothiocyanate group enables its use in diversity-oriented synthesis to construct a range of N-heterocycles. rsc.org General methodologies show that isothiocyanate intermediates can be used to build structures such as:
2-Thioxo-quinazolinones rsc.org
1,2,4-Thiadiazoles rsc.org
2-Imino-1,3,4-thiadiazoles nih.gov
2-Imino-thiazolines rsc.org
Benzo[d] nih.govorganic-chemistry.orgthiazines rsc.org
These syntheses leverage the ability of the isothiocyanate to react with various nucleophiles, followed by cyclization steps to form the heterocyclic core. The fluorine and methyl substituents on the benzene ring are carried through the synthesis, resulting in highly functionalized heterocyclic products.
Beyond heterocycle synthesis, this compound is instrumental in building complex polyfunctionalized aromatic systems. The existing substituents guide further modifications of the aromatic ring and can be transformed to introduce additional complexity.
For example, the synthesis of fluorinated 2-(4-aminophenyl)benzothiazoles, which are potent antitumor agents, illustrates this principle. bohrium.comnih.gov While not starting directly from the title compound, the synthetic strategies are relevant. They involve the coupling of two distinct aromatic rings, resulting in a complex bi-aryl system containing multiple functional groups (fluoro, amino, methyl) and a heterocyclic core. The construction of such molecules often requires multi-step sequences where the reactivity of each functional group is carefully managed. The principles used in these syntheses, such as directed metalation or cross-coupling reactions, could be applied to derivatives of this compound to create similarly complex structures.
The creation of these systems often relies on the ability to perform selective reactions on one part of the molecule while preserving the functionalities elsewhere. The fluorine atom can be used to direct ortho-metalation, allowing for the introduction of new substituents adjacent to it, thereby building up molecular complexity on the aromatic core.
Design of Novel Scaffolds and Intermediates
The structural features of this compound make it an attractive starting point for the design of novel molecular scaffolds and key intermediates in drug discovery and materials science. The fluorinated benzothiazole scaffold, for example, is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds. bohrium.comnih.gov
By using this compound as a precursor, medicinal chemists can readily access libraries of fluorinated benzothiazoles and related thiourea derivatives. These libraries can then be screened for biological activity against various therapeutic targets. The fluorine atom is a particularly valued substituent in drug design, as it can enhance metabolic stability, binding affinity, and bioavailability.
For instance, fluorinated 2-(4-aminophenyl)benzothiazoles have been investigated for their potent and selective antitumor properties. bohrium.comnih.gov The specific placement of fluorine on the benzothiazole ring was found to be crucial for modulating the compound's activity and metabolic profile. nih.gov This highlights how this compound can serve as a critical intermediate for generating new chemical entities with potentially improved pharmacological profiles. The synthesis of these complex molecules provides a platform for developing new therapeutic agents.
Advanced Spectroscopic Characterization for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Structural Assignment
High-Resolution NMR spectroscopy is an essential tool for determining the precise structure of a molecule. For 1-Fluoro-2-isothiocyanato-4-methylbenzene, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of the atomic arrangement and electronic environment.
¹H NMR: This technique would identify the chemical shifts and coupling constants of the aromatic and methyl protons. The aromatic region would show distinct signals for the three protons on the benzene (B151609) ring, with their splitting patterns revealing their relative positions (ortho, meta, para) to each other and to the fluorine atom. The methyl group would appear as a singlet.
¹³C NMR: A ¹³C NMR spectrum would show distinct signals for each of the eight carbon atoms in the molecule, including the methyl carbon, the four unique aromatic carbons, the carbon bearing the fluorine, the carbon attached to the isothiocyanate group, and the carbon of the isothiocyanate group itself. The large one-bond carbon-fluorine coupling constant (¹JCF) would be a key feature for assigning the carbon directly attached to the fluorine atom.
¹⁹F NMR: As a spin ½ nucleus with 100% natural abundance, ¹⁹F NMR is highly sensitive. nih.govnih.gov A ¹⁹F NMR spectrum of this compound would show a single resonance, and its coupling to nearby protons (primarily those in the ortho position) would further confirm the substitution pattern on the aromatic ring.
No experimental ¹H, ¹³C, or ¹⁹F NMR data, including chemical shifts (δ) and coupling constants (J), could be located for this compound in the reviewed literature.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (exact mass: 167.0199), HRMS would verify its molecular formula, C₈H₆FNS.
Furthermore, tandem mass spectrometry (MS/MS) experiments would reveal the compound's fragmentation pattern, offering valuable clues about its structure. The isothiocyanate (-N=C=S) group and the fluorinated methylbenzene core would produce characteristic fragment ions upon collision-induced dissociation. Common fragmentation pathways could include the loss of the NCS group or cleavage of the aromatic ring. While databases provide predicted m/z values for adducts like [M+H]⁺ and [M+Na]⁺, experimentally determined fragmentation spectra are not available. uni.luuni.lu
X-ray Crystallography for Solid-State Molecular and Supramolecular Structures
Should this compound be a crystalline solid, single-crystal X-ray crystallography would offer an unambiguous determination of its three-dimensional structure. This technique would provide precise data on bond lengths, bond angles, and torsional angles within the molecule. It would also reveal the packing arrangement of molecules in the crystal lattice (supramolecular structure), identifying any significant intermolecular interactions such as C-H···F or C-H···S hydrogen bonds, which can influence the compound's physical properties. A search of crystallographic databases did not yield any crystal structure data for this compound.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. thermofisher.com
FT-IR Spectroscopy: An FT-IR spectrum of the compound would be expected to show a strong, characteristic asymmetric stretching band for the isothiocyanate (-N=C=S) group, typically appearing in the 2000-2200 cm⁻¹ region. Other key absorbances would include C-F stretching, aromatic C-H and C=C stretching, and methyl C-H stretching and bending vibrations.
Raman Spectroscopy: Raman spectroscopy, which is particularly sensitive to non-polar bonds, would complement the FT-IR data. thermofisher.com The symmetric stretch of the isothiocyanate group and the vibrations of the aromatic ring would likely produce strong signals in the Raman spectrum.
A thorough search did not uncover any published experimental FT-IR or Raman spectra for this compound.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the electronic properties and, by extension, the reactivity of a molecule.
Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. By approximating the electron density, DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles. For 1-Fluoro-2-isothiocyanato-4-methylbenzene, DFT would be employed to find the optimized geometry, which is the starting point for most other computational analyses. Different functionals and basis sets (e.g., B3LYP/6-311++G(d,p)) would be tested to ensure the accuracy of the results.
Once the optimized geometry is obtained, theoretical spectroscopic data can be calculated. Vibrational frequency analysis, based on the second derivative of the energy, can predict the infrared (IR) and Raman spectra of the molecule. These theoretical spectra are invaluable for interpreting experimental results. Similarly, methods like the Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F), aiding in the structural elucidation of the compound.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a smaller gap suggests higher reactivity. From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and softness. These descriptors help in predicting how the molecule will interact with other chemical species.
Computational methods are also used to predict the non-linear optical (NLO) properties of molecules. These properties are important for applications in optoelectronics and photonics. Calculations would involve determining the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) of this compound. A high hyperpolarizability value would suggest that the molecule could be a good candidate for NLO materials.
Computational Elucidation of Reaction Mechanisms and Transition States
DFT can be used to map out the potential energy surface of a chemical reaction involving this compound. This involves locating the structures of transition states—the highest energy points along the reaction pathway. By calculating the activation energies, which is the energy difference between the reactants and the transition state, chemists can understand the feasibility and kinetics of a reaction. This is particularly useful for studying reactions of the isothiocyanate group, which is known for its diverse reactivity.
Molecular Dynamics Simulations for Conformational Sampling
While the benzene (B151609) ring is rigid, the isothiocyanate and methyl groups have rotational freedom. Molecular Dynamics (MD) simulations could be used to explore the different possible conformations of this compound over time. By simulating the motion of the atoms based on a given force field, MD provides insights into the molecule's flexibility and the relative populations of different conformers at a given temperature. This information is crucial for understanding how the molecule's shape influences its interactions and properties.
Predictive Modeling for Structure-Reactivity Relationships (e.g., QSAR/QSPR in a mechanistic context)
Predictive modeling through Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies provides a theoretical framework to understand and forecast the chemical reactivity and biological activity of compounds like this compound. While specific QSAR/QSPR models exclusively developed for this particular molecule are not extensively documented in public literature, the principles derived from studies on analogous aromatic isothiocyanates offer significant insights into its potential behavior.
These models establish a mathematical correlation between the structural or physicochemical properties of a molecule and its activity or property. For isothiocyanates, key descriptors often include electronic, steric, and hydrophobic parameters, which are crucial in determining their reactivity, particularly their electrophilic nature. The isothiocyanate group (-N=C=S) itself is a potent electrophile, readily reacting with nucleophiles. The substituents on the benzene ring—a fluorine atom and a methyl group—modulate this reactivity.
General findings from QSAR studies on isothiocyanates indicate that their antimicrobial and other biological activities are strongly influenced by properties such as partial charge, polarity, and the shape of the molecule. wur.nl For aromatic isothiocyanates, the electronic properties of the ring substituents are paramount. Electron-withdrawing groups tend to enhance the electrophilicity of the isothiocyanate carbon, thereby increasing reactivity. Conversely, electron-donating groups may diminish this effect.
A study on the structure-activity relationships of various aromatic isothiocyanates concerning their ability to release hydrogen sulfide (B99878) (H₂S) revealed a clear trend. nih.gov Aromatic isothiocyanates with electron-withdrawing groups on the ring were generally more efficient H₂S donors. nih.gov This suggests that the fluorine substituent in this compound would likely enhance such reactivity.
The following table summarizes key physicochemical descriptors often used in QSAR models for isothiocyanates and their general influence on reactivity.
| Physicochemical Descriptor | General Influence on Isothiocyanate Reactivity | Predicted Influence for this compound |
|---|---|---|
| Partial Charge on Isothiocyanate Carbon | A more positive partial charge enhances electrophilicity and reactivity with nucleophiles. | The electron-withdrawing fluorine atom is expected to increase the positive partial charge, enhancing reactivity. |
| Polarity | Higher polarity can influence interactions with biological targets and solubility. | The presence of both a fluorine atom and a methyl group creates a distinct dipole moment, affecting its polarity. |
| LogP (Octanol-Water Partition Coefficient) | Relates to the hydrophobicity of the molecule, affecting its ability to cross cell membranes. | The aromatic ring and methyl group contribute to its lipophilicity, while the fluoro and isothiocyanate groups add some polarity. |
| Maximum Acceptor Superdelocalizability (Amax) | A measure of the susceptibility of a molecule to nucleophilic attack. Higher values can indicate greater reactivity. nih.gov | This would require specific computational calculation, but the electronic effects of the substituents would be a key determinant. |
Furthermore, research on the toxicity of aromatic isothiocyanates has shown that compounds where the isothiocyanate group is directly attached to the aromatic ring are generally less reactive and less toxic than those where it is separated by an aliphatic carbon. nih.gov This places this compound in the former, generally less reactive, category.
The table below illustrates the impact of different substituents on the H₂S-releasing capability of ortho-substituted phenylisothiocyanates, providing a mechanistic context for predicting the reactivity of this compound.
| Ortho-Substituent on Phenylisothiocyanate | Relative H₂S Releasing Efficiency | Electronic Effect of Substituent |
|---|---|---|
| -NO₂ | High | Strongly Electron-Withdrawing |
| -F | High | Electron-Withdrawing |
| -Cl | High | Electron-Withdrawing |
| -H | Moderate | Neutral |
| -OCH₃ | Low | Electron-Donating (by resonance) |
| -CH₃ | Low | Electron-Donating |
Data adapted from a study on structure-activity relationships of isothiocyanates. nih.gov
Based on these established relationships, a predictive QSAR model for a series of aromatic isothiocyanates including this compound would likely incorporate descriptors that quantify the electronic effects of the substituents (such as Hammett constants), steric parameters (like molar refractivity or Taft steric parameters), and hydrophobicity (LogP). Such a model would be invaluable for fine-tuning the structure to achieve desired reactivity and biological activity in related compounds.
Future Directions and Emerging Research Avenues
Sustainable and Green Synthetic Methodologies Development
The chemical industry is increasingly shifting towards sustainable and environmentally benign manufacturing processes. For the synthesis of 1-Fluoro-2-isothiocyanato-4-methylbenzene and related aryl isothiocyanates, future research will likely concentrate on the development of green synthetic methodologies that minimize waste, reduce energy consumption, and utilize less hazardous reagents.
One promising avenue is the use of water as a solvent , which is an abundant, non-toxic, and environmentally safe medium. Research has demonstrated the feasibility of synthesizing isothiocyanates from primary amines and carbon disulfide in water, offering a greener alternative to volatile organic solvents. Another key area is the adoption of flow chemistry . Continuous flow reactors offer enhanced safety, improved heat and mass transfer, and the potential for straightforward scaling-up of isothiocyanate synthesis. This technology can lead to higher yields and purity while minimizing reaction times and waste generation.
The development of synthetic routes that utilize elemental sulfur as the sulfur source is also gaining traction. Elemental sulfur is an inexpensive and abundant industrial byproduct, making it an attractive green reagent. Catalytic methods that can efficiently incorporate elemental sulfur into organic molecules to form the isothiocyanate functionality are a key research focus. Furthermore, the use of microwave-assisted synthesis can significantly reduce reaction times and energy input compared to conventional heating methods. This technique has been successfully applied to the synthesis of various isothiocyanates and holds promise for the efficient production of this compound.
Moreover, visible-light photocatalysis is emerging as a mild and environmentally friendly approach for chemical transformations. The development of photocatalytic methods for isothiocyanate synthesis could offer a highly selective and energy-efficient alternative to traditional thermal methods. The exploration of greener reagents and bases, such as sodium hydroxide (NaOH) and calcium oxide (CaO), is also a significant trend, aiming to replace more hazardous and costly reagents.
A comparison of traditional and emerging green synthetic methods for isothiocyanates is presented in the table below.
| Method | Traditional Approaches | Emerging Green Approaches |
| Solvent | Volatile Organic Solvents (e.g., dichloromethane (B109758), chloroform) | Water, Supercritical CO2 |
| Reaction Conditions | High temperatures, long reaction times | Microwave irradiation, Visible-light photocatalysis, Flow chemistry |
| Reagents | Toxic and hazardous (e.g., thiophosgene) | Elemental sulfur, Greener bases (e.g., NaOH, CaO) |
| Efficiency | Often generate significant waste | Higher atom economy, potential for catalyst recycling |
Exploration of Novel Catalytic Systems for Transformations
The isothiocyanate group is a versatile functional handle that can participate in a wide range of chemical transformations. Future research will undoubtedly focus on the discovery and development of novel catalytic systems to expand the synthetic utility of this compound.
Organocatalysis , which utilizes small organic molecules as catalysts, offers a metal-free and often more sustainable alternative to traditional metal-based catalysts. The development of new organocatalytic reactions involving aryl isothiocyanates will be a significant area of investigation. For instance, the DABCO-catalyzed reaction of aryl isothiocyanates with 2-naphthols to form 2-iminonaphtho[2,1-d] nih.govresearcher.lifeoxathioles showcases the potential of organocatalysis in this field.
In the realm of metal catalysis , the exploration of earth-abundant and non-toxic metals is a key trend. Iron(III) chloride, for example, has been shown to catalyze the regioselective thiocyanation of arenes. The development of catalytic systems based on metals like iron, copper, and selenium for novel transformations of this compound will be a fruitful area of research. This could lead to the discovery of new reactions for the synthesis of complex heterocyclic compounds and other valuable molecules. The reactivity of the isothiocyanate group can be further tuned by the presence of the fluorine and methyl substituents on the aromatic ring, offering opportunities for selective catalytic transformations.
The following table summarizes some of the catalytic systems that have been explored for the transformation of aryl isothiocyanates.
| Catalyst Type | Examples | Transformation |
| Organocatalysts | 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Cycloaddition reactions |
| Metal Catalysts | Iron(III) chloride, Copper ferrite nanoparticles, Selenium, Tellurium, Molybdenum, Rhodium | Thiocyanation, Annulation, Isothiocyanate synthesis |
Advanced In Silico Approaches for De Novo Design and Mechanism Prediction
Computational chemistry and molecular modeling have become indispensable tools in modern chemical research. For this compound, advanced in silico approaches will play a crucial role in accelerating the discovery of new derivatives with desired properties and in elucidating complex reaction mechanisms.
De novo design algorithms, coupled with molecular docking and molecular dynamics (MD) simulations, can be employed to design novel molecules based on this compound with specific biological activities. For example, these methods can be used to design new enzyme inhibitors by predicting the binding affinity and mode of interaction of potential derivatives with a target protein. This approach has been successfully used to design novel isothiocyanate-based cyclooxygenase (COX) inhibitors.
Quantitative Structure-Activity Relationship (QSAR) studies will be instrumental in predicting the biological activity of new derivatives based on their chemical structure. By establishing a mathematical relationship between the structural features of a series of compounds and their measured activity, QSAR models can guide the synthesis of more potent and selective molecules. Such studies have been applied to predict the anticancer activity of thiourea (B124793) derivatives synthesized from isothiocyanates.
Furthermore, computational methods are powerful tools for predicting reaction mechanisms . Density Functional Theory (DFT) calculations can be used to model reaction pathways, identify transition states, and calculate activation energies. This information is invaluable for understanding the factors that control the reactivity and selectivity of this compound in various chemical transformations, and for designing more efficient synthetic routes. The insights gained from these computational studies can help to explain the molecular basis of the bioactivity of isothiocyanates, which is often initiated by their reaction with sulfhydryl groups in proteins.
| In Silico Approach | Application |
| Molecular Docking | Predicting the binding mode of a ligand to a biological target. |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of a molecule and its interactions with its environment. |
| Quantitative Structure-Activity Relationship (QSAR) | Predicting the biological activity of a compound based on its chemical structure. |
| Density Functional Theory (DFT) | Calculating the electronic structure of molecules to predict their properties and reactivity. |
Interdisciplinary Research with Materials Science and other chemical domains
The unique electronic and reactive properties of this compound make it an attractive candidate for applications beyond traditional organic and medicinal chemistry. Interdisciplinary research, particularly with materials science, is expected to open up new and exciting avenues for this compound.
The isothiocyanate group can be used to functionalize the surface of various materials , such as nanoparticles and polymers. This can impart new properties to the materials or allow for their use in specific applications. For example, isothiocyanate-functionalized nanoparticles could be developed for targeted drug delivery or as components in advanced sensor systems. The presence of the fluorine atom in this compound could also be exploited to tune the surface properties of materials.
In polymer chemistry , aryl isothiocyanates can be used as monomers or functionalizing agents to create novel polymers with tailored properties. The reactivity of the isothiocyanate group allows for its incorporation into polymer chains through various polymerization techniques. The resulting polymers could find applications in areas such as specialty coatings, membranes, and electronic materials.
Furthermore, the development of chemical sensors based on fluorinated aryl isothiocyanates is a promising area of research. The interaction of the isothiocyanate group with specific analytes can lead to a measurable change in a physical property, such as color or fluorescence, allowing for the sensitive and selective detection of the analyte. The fluorine substituent can influence the electronic properties of the sensor molecule, potentially enhancing its performance.
The table below highlights potential interdisciplinary applications for this compound.
| Research Area | Potential Application |
| Materials Science | Functionalization of nanoparticles, development of novel polymers |
| Polymer Chemistry | Synthesis of specialty polymers with tailored properties |
| Sensor Technology | Development of chemical sensors for environmental or biomedical applications |
Q & A
Q. What are the optimal synthetic routes for preparing 1-Fluoro-2-isothiocyanato-4-methylbenzene, and how can reaction conditions influence yield?
To synthesize this compound, start with fluorinated benzene derivatives such as 1-fluoro-4-methylbenzene. Introduce the isothiocyanate group via thiophosgene or thiocyanate salt coupling under anhydrous conditions. Key factors include:
- Temperature control : Maintain 0–5°C during isothiocyanate formation to minimize side reactions (e.g., hydrolysis) .
- Inert atmosphere : Use nitrogen/argon to prevent oxidation of intermediates .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product from unreacted starting materials .
Q. What spectroscopic techniques are most reliable for confirming the structure and purity of this compound?
- NMR : NMR is essential to confirm fluorine substitution patterns (e.g., δ ~ -110 ppm for para-fluorine). NMR resolves methyl group splitting (δ ~2.3 ppm) and aromatic protons .
- Mass spectrometry : High-resolution MS (e.g., ESI-TOF) verifies molecular ion peaks (CHFNS expected: m/z 167.02) .
- FTIR : Confirm isothiocyanate absorption bands (~2050–2150 cm) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Engineering controls : Use fume hoods to limit inhalation exposure; closed systems minimize vapor release .
- PPE : Wear nitrile gloves, safety goggles, and vapor-resistant lab coats. Respiratory protection (e.g., N95 masks) is required for bulk handling .
- Spill management : Neutralize spills with alkaline solutions (e.g., 10% NaOH) to hydrolyze isothiocyanate groups before disposal .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitutions?
Density Functional Theory (DFT) calculations can model:
- Electrophilicity : Calculate Fukui indices to identify reactive sites (e.g., isothiocyanate sulfur vs. aromatic fluorine) .
- Transition states : Simulate energy barriers for reactions with amines or thiols to optimize reaction pathways .
- Solvent effects : Compare polar (acetonitrile) vs. nonpolar (toluene) solvents using COSMO-RS models .
Q. How do structural modifications (e.g., fluorination position) affect biological activity in derivatives of this compound?
- Comparative SAR studies : Replace the fluorine atom with chlorine or methyl groups to assess changes in antimicrobial/anticancer activity (e.g., via MIC assays against S. aureus) .
- Bioisosterism : Replace the isothiocyanate group with cyanate or thiourea to evaluate binding affinity changes in enzyme inhibition assays .
- Metabolic stability : Use LC-MS to track degradation pathways in liver microsome studies .
Q. How can contradictions in reported spectral data (e.g., NMR shifts) be resolved?
- Batch variability : Compare purity levels via HPLC (C18 column, acetonitrile/water gradient). Impurities like hydrolyzed thioureas can distort NMR signals .
- Deuterated solvent effects : Test spectra in CDCl vs. DMSO-d; fluorine’s electronegativity may shift peaks in polar solvents .
- Collaborative validation : Cross-reference data with independent labs or databases like CRC Handbook .
Methodological Guidance
Q. What strategies mitigate degradation during long-term storage of this compound?
Q. How can researchers design derivatives for targeted applications (e.g., fluorescent probes)?
- Functional group compatibility : Introduce dansyl or coumarin fluorophores via amine-isothiocyanate coupling .
- Solubility optimization : Modify the methyl group to hydroxyl or carboxylate for aqueous compatibility .
- In silico screening : Use AutoDock to predict binding to biological targets (e.g., tubulin) before synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
